Ethyl 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro and difluorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of different pyrazole analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and difluorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
Ethyl 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- 4-chloro-1-(2,4-difluorophenyl)-3-ethyl-1H-pyrazole-5-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-chloro-1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and difluorophenyl groups enhances its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C12H9ClF2N2O2 |
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Molecular Weight |
286.66 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(2,4-difluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-2-19-12(18)11-8(13)6-17(16-11)10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3 |
InChI Key |
TZZDRMSMIVWFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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